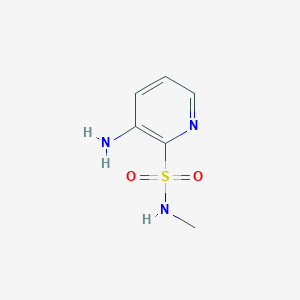
(3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone, also known as FPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPOP is a derivative of a piperidine ring, which is a common structural motif in many biologically active compounds. The oxirane group in FPOP makes it a useful tool for studying protein structure and function.
作用機序
(3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone works by selectively modifying amino acid residues in proteins. The oxirane group in (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone reacts with amino acid side chains, primarily lysine and histidine, to form covalent adducts. This modification can alter the structure and function of the protein, allowing researchers to study the effects of specific modifications on protein activity.
Biochemical and physiological effects:
The biochemical and physiological effects of (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone depend on the specific protein being studied and the location of the modification. In general, (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone modifications can alter protein activity, stability, and interactions with other proteins or ligands. These modifications can provide insights into the mechanisms of protein function and potential targets for drug development.
実験室実験の利点と制限
One advantage of using (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone in lab experiments is its selectivity for specific amino acid residues. This allows researchers to target specific regions of a protein for modification, providing insights into the structure and function of those regions. Additionally, (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone modifications can be performed under physiological conditions, allowing researchers to study proteins in their native state.
One limitation of using (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone is that the modifications can be difficult to detect and quantify. This requires specialized analytical techniques, such as mass spectrometry, which can be time-consuming and expensive. Additionally, (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone modifications can be irreversible, which can limit the ability to study the effects of multiple modifications on a single protein.
将来の方向性
There are several potential future directions for the use of (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone in scientific research. One area of interest is the development of new analytical techniques for detecting and quantifying (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone modifications. This could include the development of new mass spectrometry methods or the use of other spectroscopic techniques.
Another potential future direction is the application of (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone to the study of protein dynamics. (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone modifications can provide insights into the conformational changes that occur in proteins during various processes, such as protein folding or enzyme catalysis.
Finally, (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone could be used in the development of new therapeutics. By selectively modifying specific amino acid residues in target proteins, (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone could be used to identify potential drug targets or to develop new drugs that target specific regions of a protein.
合成法
The synthesis of (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone involves the reaction of 3-phenylpiperidine with epichlorohydrin in the presence of a base, followed by fluorination with potassium fluoride. The resulting compound is then treated with oxalyl chloride to form the oxirane group. This method has been optimized for high yield and purity.
科学的研究の応用
(3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone has been used in a variety of scientific research applications. One of its primary uses is in the study of protein structure and function. (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone can be used to selectively modify amino acid residues in proteins, allowing researchers to gain insights into the structure and function of specific regions of the protein. (3-Fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone has also been used to study protein-protein interactions and protein-ligand interactions.
特性
IUPAC Name |
(3-fluoro-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-14(11-5-2-1-3-6-11)7-4-8-16(10-14)13(17)12-9-18-12/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXDKVVGKZDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CO2)(C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2420726.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2420727.png)
![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)

![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)
![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)
![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)



![Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)](/img/structure/B2420747.png)